

Solubility Profile of Moexipril-d3: A Technical Guide

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Compound of Interest		
Compound Name:	Moexipril-d3	
Cat. No.:	B12386289	Get Quote

This technical guide provides a comprehensive overview of the available solubility data for **Moexipril-d3**. Due to the limited direct experimental data on the deuterated form, this document primarily relies on the solubility information for Moexipril and its hydrochloride salt, as the solubility of isotopically labeled compounds is generally considered to be very similar to their unlabeled counterparts.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for formulation and experimental design.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The following table summarizes the known solubility of Moexipril and its hydrochloride salt in various solvents. It is important to note the discrepancies in reported water solubility, which may be attributable to differences in experimental conditions or the specific salt form used.



Solvent	Compound Form	Concentration	Temperature	Notes
Water (Distilled)	Moexipril Hydrochloride	~10% w/v	Room Temperature	Soluble.[2]
Water	Moexipril Hydrochloride	Insoluble	Not Specified	[3]
Water	Moexipril	5.85e-03 g/L	Not Specified	[4]
Dimethyl Sulfoxide (DMSO)	Moexipril Hydrochloride	20 mg/mL	Not Specified	[3]
Dimethylformami de	Moexipril Hydrochloride	Freely Soluble	Not Specified	[5]
Sodium Hydroxide Solution	Moexipril Hydrochloride	Freely Soluble	Not Specified	[5]
n-Butylamine	Moexipril Hydrochloride	Freely Soluble	Not Specified	[5]
Ethanol	Moexipril Hydrochloride	Insoluble	Not Specified	[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical sciences. The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[6][7]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, where the concentration of the dissolved solute is at its maximum. After reaching equilibrium, the undissolved solid is



separated from the solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Steps

- Preparation:
 - Precisely weigh an amount of Moexipril-d3 that is in excess of its expected solubility.
 - Add the compound to a sealed container (e.g., a glass vial) with a accurately measured volume of the desired solvent.
- · Equilibration:
 - Place the sealed container in a mechanical shaker or agitator.
 - Maintain a constant temperature (e.g., 25 °C or 37 °C) throughout the experiment.
 - Agitate the mixture for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[7] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by measuring the concentration at different time points until it plateaus.[7]
- Sample Separation:
 - After equilibration, cease agitation and allow the undissolved solids to sediment.
 - Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a filter that does not adsorb the solute.
- Analysis:
 - Dilute the saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

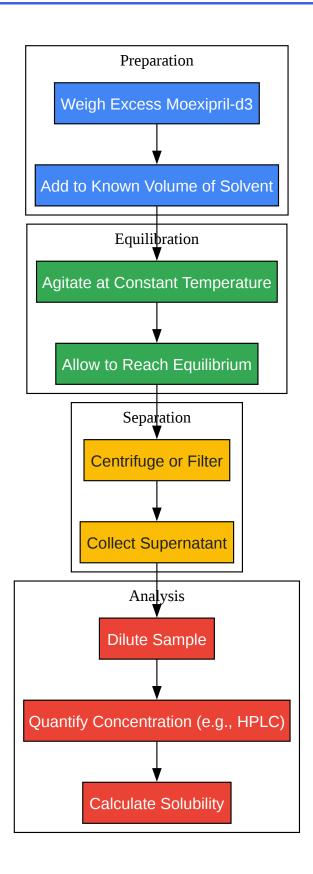


- Quantify the concentration of Moexipril-d3 in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
- Calculate the original solubility by taking the dilution factor into account.
- Replicates:
 - It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[7]

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts involved in solubility determination, the following diagrams are provided.

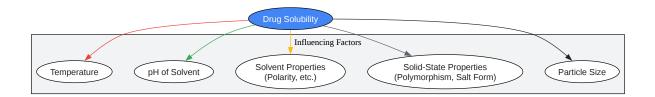




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Caption: Workflow for the Shake-Flask Solubility Determination Method.





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Caption: Key Factors Influencing the Solubility of a Pharmaceutical Compound.

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